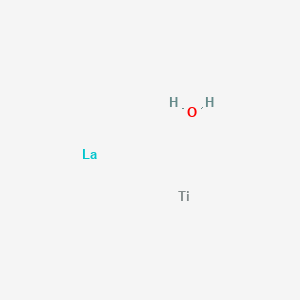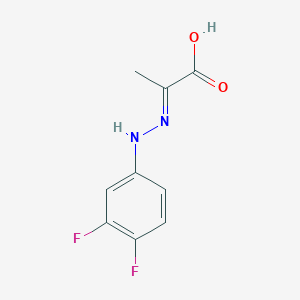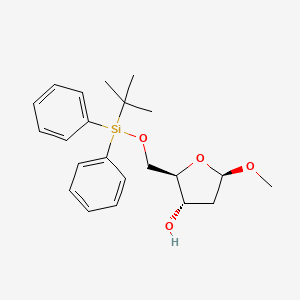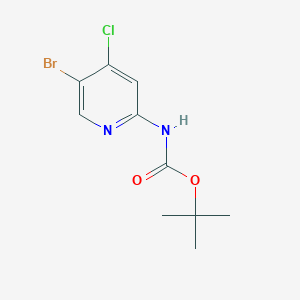
Solvent Blue 37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Blue 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The use of solvents like ethanol and water, along with catalysts such as acetic acid, is common to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Solvent Blue 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Solvent Blue 37 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the manufacturing of plastics, textiles, and inks due to its stability and vibrant color
Mecanismo De Acción
The mechanism of action of Solvent Blue 37 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. This binding can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Solvent Blue 35: Another azo dye with similar applications but different chemical structure.
Solvent Blue 38: Known for its use in similar industrial applications but with distinct properties.
Luxol Fast Blue: Used in histology for staining myelin and other tissues.
Uniqueness
Solvent Blue 37 is unique due to its specific chemical structure, which provides excellent stability and vibrant color. Its ability to bind to a wide range of molecular targets makes it versatile for various applications .
Propiedades
Fórmula molecular |
C26H16N3Na3O11S3 |
|---|---|
Peso molecular |
711.6 g/mol |
Nombre IUPAC |
trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O11S3.3Na/c30-21-12-17(42(35,36)37)10-14-9-16(41(32,33)34)11-20(24(14)21)28-29-26-18-7-4-8-23(43(38,39)40)25(18)19(13-22(26)31)27-15-5-2-1-3-6-15;;;/h1-13,27,30-31H,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clave InChI |
LONJZSVIJVYVID-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=CC=C3)S(=O)(=O)[O-])N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)




![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)




